molecular formula C7H9NO3 B13945997 3-Acetyl-4,5-dimethyl-1,3-oxazol-2(3H)-one CAS No. 68235-28-9

3-Acetyl-4,5-dimethyl-1,3-oxazol-2(3H)-one

Cat. No.: B13945997
CAS No.: 68235-28-9
M. Wt: 155.15 g/mol
InChI Key: WHPDDMPFQPVBLI-UHFFFAOYSA-N
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Description

2(3H)-Oxazolone, 3-acetyl-4,5-dimethyl- is a heterocyclic organic compound with the molecular formula C9H11NO3 It is characterized by a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Oxazolone, 3-acetyl-4,5-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-acetyl-4,5-dimethyl-2-aminobenzoic acid with an appropriate reagent to induce cyclization, forming the oxazolone ring. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 2(3H)-Oxazolone, 3-acetyl-4,5-dimethyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Oxazolone, 3-acetyl-4,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can convert the oxazolone ring to other functional groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) are used to facilitate hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

2(3H)-Oxazolone, 3-acetyl-4,5-dimethyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2(3H)-Oxazolone, 3-acetyl-4,5-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid
  • 4-Acetyl-3,5-dimethyl-2-pyrrolecarboxylic acid

Uniqueness

2(3H)-Oxazolone, 3-acetyl-4,5-dimethyl- is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

68235-28-9

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

3-acetyl-4,5-dimethyl-1,3-oxazol-2-one

InChI

InChI=1S/C7H9NO3/c1-4-5(2)11-7(10)8(4)6(3)9/h1-3H3

InChI Key

WHPDDMPFQPVBLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=O)N1C(=O)C)C

Origin of Product

United States

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